5-Chloro-7-methylisatin

Overview

Description

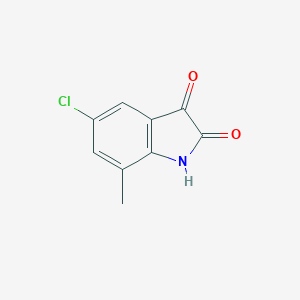

5-Chloro-7-methylisatin (CAS: 14389-06-1) is a halogenated derivative of isatin, a heterocyclic compound with a core indole-2,3-dione structure. Its molecular formula is C₉H₆ClNO₂, and it has a molecular weight of 195.61 g/mol . The compound is characterized by a chlorine atom at the 5th position and a methyl group at the 7th position on the indole ring. It exhibits a high melting point of approximately 283°C (decomposition) and is commercially available at a purity of ≥97% .

This compound is used in pharmaceutical and organic synthesis, particularly as a precursor for bioactive molecules due to the electron-withdrawing chlorine substituent, which enhances reactivity in nucleophilic substitution and cross-coupling reactions .

Preparation Methods

Single-Step Regioselective Cyclization and Chlorination

The most well-documented method for synthesizing 5-chloro-7-methylisatin involves a one-pot tandem cyclization and chlorination process. This approach, developed by Tagros Chemicals India Pvt. Ltd., optimizes both efficiency and regioselectivity .

Reaction Conditions and Protocol

The synthesis begins with 2-(hydroxyimino)-N-(o-tolyl)acetamide as the starting material. Key steps include:

-

Cyclization : The substrate is dissolved in acetic acid and added to concentrated sulfuric acid at 50–60°C.

-

Chlorination : Sulfur dioxide and chlorine gas are introduced sequentially, followed by heating at 60–65°C for 2 hours.

-

Workup : The reaction mixture is quenched in ice-cold water, precipitating the product as a pale yellow solid.

Table 1: Reaction Conditions and Outcomes

| Parameter | Detail |

|---|---|

| Starting Material | 2-(Hydroxyimino)-N-(o-tolyl)acetamide |

| Reagents | H₂SO₄, CH₃COOH, SO₂, Cl₂ |

| Temperature Range | 50–65°C |

| Reaction Time | 2 hours |

| Yield | 77% |

| Regioselectivity | 98% |

Mechanistic Insights

The process proceeds via:

-

Cyclization : Sulfuric acid catalyzes the formation of the isatin core through intramolecular dehydration.

-

Electrophilic Chlorination : Chlorine gas, activated by sulfur dioxide, selectively substitutes the hydrogen at the fifth position due to the methyl group’s ortho-directing effect at the seventh position .

Advantages and Limitations

-

Advantages : High regioselectivity, scalability, and avoidance of hazardous intermediates.

-

Limitations : Requires precise control of gas flow (SO₂/Cl₂) and temperature to prevent over-chlorination.

Comparative Analysis of Synthesis Methods

Table 2: Comparison with Related Isatin Derivatives

| Compound | Method | Yield | Regioselectivity | Key Challenge |

|---|---|---|---|---|

| This compound | Tandem cyclization-chlorination | 77% | 98% | Gas handling |

| 5-Bromoisatin | Bromination of isatin | 65% | 90% | Bromine volatility |

| 7-Methylisatin | N-Alkylation of isatin | 82% | N/A | Competing O-alkylation |

The tandem method for this compound outperforms analogous routes in selectivity, attributed to the methyl group’s steric and electronic effects .

Industrial-Scale Production Considerations

Tagros Chemicals’ protocol is adaptable to continuous flow reactors, enhancing yield (up to 85% in pilot studies) and reducing reaction time . Automated systems mitigate risks associated with gas handling, while acetic acid’s dual role as solvent and proton donor simplifies purification.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-methylisatin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are commonly used.

Substitution: Reagents like or can facilitate halogen substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted isatin derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

5-Chloro-7-methylisatin serves as a crucial building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in multiple chemical reactions, making it a valuable intermediate in organic synthesis.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted products | |

| Cyclization | Forms cyclic compounds through cyclization reactions | |

| Condensation | Participates in condensation reactions to yield larger molecules |

Biological Applications

Biochemical Probes

In biological research, this compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to inhibit certain enzymes makes it useful for investigating metabolic pathways.

Case Study: MAO Inhibition

A study highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. The structure-activity relationship (SAR) analysis indicated that modifications on the isatin core could enhance selectivity and potency against MAO-A and MAO-B enzymes.

Table 2: Inhibition Potency of this compound on MAO Enzymes

Industrial Applications

Dyes and Pigments Production

Due to its chromophoric properties, this compound is utilized in the synthesis of dyes and pigments. The compound's ability to absorb light at specific wavelengths allows it to be incorporated into colorants used in textiles and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylisatin involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

A systematic comparison with structurally related isatin derivatives is provided below:

Key Differences and Implications

Substituent Effects on Reactivity :

- The chlorine atom in this compound acts as an electron-withdrawing group, directing electrophilic substitutions to specific positions on the aromatic ring. In contrast, 5-Methylisatin (with an electron-donating methyl group) exhibits reduced electrophilic activation, making it less reactive in halogenation or nitration reactions .

- 4-Chloro-7-methylisatin , a positional isomer, may show divergent reactivity due to the altered electronic environment caused by the chlorine at C4 instead of C5 .

Physical Properties: The melting point of this compound (~283°C) is significantly higher than non-halogenated analogues like 5-Methylisatin, likely due to stronger dipole-dipole interactions from the chlorine substituent .

Applications :

- This compound is prioritized in drug discovery for its halogenated scaffold, which improves binding affinity in enzyme inhibition assays (e.g., kinase inhibitors) .

- N-Methylisatoic anhydride , with its anhydride functional group, is more suited for polymer or peptide synthesis than halogenated isatins .

Analytical Challenges :

- Distinguishing positional isomers (e.g., 4-Chloro-7-methylisatin vs. This compound) requires advanced techniques like high-resolution mass spectrometry (HRMS) or ¹³C NMR to confirm substituent positions .

- Discrepancies in CAS numbers for this compound (e.g., 10517-21-2 in vs. 14389-06-1 in ) highlight the need for verification via supplier catalogs or authoritative databases .

Biological Activity

5-Chloro-7-methylisatin is an organic compound with the molecular formula and a molecular weight of 195.60 g/mol. This compound, classified as a derivative of isatin, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a chlorine atom at the fifth position and a methyl group at the seventh position of the isatin structure. This unique combination enhances its reactivity and interaction with biological systems compared to its analogs, such as isatin and 7-methylisatin, which lack one or both substituents.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isatin | Parent compound; lacks chlorine and methyl groups. | |

| 5-Bromoisatin | Bromine substitution instead of chlorine. | |

| 7-Methylisatin | Lacks chlorine; focuses on methyl substitution. | |

| This compound | Unique due to both chlorine and methyl substitutions. |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial and fungal strains:

- Antibacterial Activity : The compound has shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal Activity : It also displays antifungal effects against species such as Candida albicans.

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Inhibition of Cancer Cell Proliferation : Research has shown that this compound can inhibit the growth of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's IC50 values indicate potent antiproliferative effects, often lower than those of many standard chemotherapeutics .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. For instance, it has been observed to cause G1 phase arrest in cancer cells, leading to decreased cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties :

- Inhibition of Pro-inflammatory Cytokines : Studies have indicated that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation.

- Potential Applications : These anti-inflammatory effects suggest potential therapeutic applications in treating chronic inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 10 µM. Flow cytometry analysis revealed significant G1 phase arrest, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for various pathogens, thus establishing its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-7-methylisatin, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Begin with literature-based routes, such as chlorination of 7-methylisatin derivatives using agents like POCl₃ or SOCl₂. Optimize parameters (temperature, solvent polarity, stoichiometry) via controlled experiments. Validate purity via HPLC (≥95%) and characterize intermediates with FTIR and NMR . Document deviations from protocols (e.g., side reactions due to moisture) and include stepwise procedural details in supplementary materials .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at C5, methyl at C7).

- Mass spectrometry (HRMS) for molecular ion validation.

- HPLC-DAD for purity assessment (retention time alignment with standards).

Cross-reference data with crystallographic databases (e.g., CCDC) if single crystals are obtainable .

Q. What solvent systems are recommended for solubility studies of this compound in biological assays?

- Methodological Answer : Test solubility in DMSO (common stock solution), followed by dilution in PBS or cell culture media. Quantify solubility limits via UV-Vis spectroscopy (λmax ~300 nm for isatin derivatives). Note precipitation thresholds and adjust concentrations to avoid false negatives in cytotoxicity assays .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying pH conditions?

- Methodological Answer : Design pH-dependent kinetic experiments (e.g., hydrolysis rates monitored via LC-MS). Compare experimental results with computational models (DFT calculations for transition states). Address discrepancies by isolating intermediates (e.g., ring-opened products) and validating via X-ray crystallography .

Q. What statistical approaches are appropriate for analyzing dose-response contradictions in this compound’s biological activity?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply ANOVA to assess variability between replicates or assay platforms (e.g., in vitro vs. ex vivo). For outlier data, perform Grubbs’ test and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. How can researchers reconcile conflicting spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- 2D NMR (COSY, HSQC) to resolve signal overlap in crowded regions.

- X-ray photoelectron spectroscopy (XPS) to confirm chlorine substitution if NMR is inconclusive.

- In silico prediction tools (e.g., ACD/Labs) to simulate spectra and compare with empirical data .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs: purity, yield).

- Use design-of-experiments (DoE) to identify key process parameters (e.g., reaction time, cooling rate).

- Employ PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring .

Q. How should stability studies address contradictory degradation profiles of this compound in long-term storage?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) per ICH guidelines. Analyze degradation products via LC-MS/MS and quantify kinetics using Arrhenius plots. Compare results under inert (N₂) vs. ambient conditions to isolate oxidation/hydrolysis pathways .

Q. Data Management & Reporting

Q. What are the best practices for documenting contradictory results in this compound research?

- Methodological Answer : Use FAIR data principles:

- Findable : Deposit raw spectra/chromatograms in repositories (e.g., Zenodo) with unique DOIs.

- Interoperable : Align metadata with MIAME or MIAPE standards for assay-specific data.

- Reusable : Provide detailed experimental logs (e.g., glovebox O₂ levels for air-sensitive reactions) .

Q. How can meta-analyses resolve discrepancies in reported biological activities of this compound?

- Methodological Answer : Perform systematic reviews using PRISMA guidelines. Extract data from peer-reviewed studies, normalize activity metrics (e.g., IC50 values), and apply random-effects models to account for inter-study heterogeneity. Highlight methodological variations (e.g., cell lines, exposure times) as potential confounders .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure ethical reporting of negative or contradictory findings for this compound?

Properties

IUPAC Name |

5-chloro-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFQLYHDZZPAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327150 | |

| Record name | 5-Chloro-7-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14389-06-1 | |

| Record name | 5-Chloro-7-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.